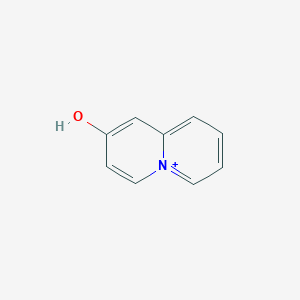

2-Hydroxyquinolizinium

描述

2-Hydroxyquinolizinium is a cationic heterocyclic compound characterized by a quinolizinium core with a hydroxyl substituent at the 2-position. It is synthesized via dehydrohalogenation of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, yielding stable salts that exhibit unique electronic and chemical properties due to delocalized charges within the aromatic system . Upon treatment with mild bases like potassium carbonate, this compound salts undergo deprotonation to form 2-quinolizone, a neutral covalent structure resembling pyridones in reactivity .

The compound’s acidity and reactivity are influenced by the hydroxyl group’s position. For instance, this compound salts are less acidic than their 4-hydroxy analogs but more reactive than phenolic derivatives like 8-hydroxyquinoline .

属性

分子式 |

C9H8NO+ |

|---|---|

分子量 |

146.17 g/mol |

IUPAC 名称 |

quinolizin-5-ium-2-ol |

InChI |

InChI=1S/C9H7NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h1-7H/p+1 |

InChI 键 |

DGCWHOHVNONFSD-UHFFFAOYSA-O |

SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)O |

规范 SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)O |

产品来源 |

United States |

相似化合物的比较

Positional Isomers: 1-Hydroxy- and 4-Hydroxyquinolizinium

- Acidity: 4-Hydroxyquinolizinium: The most acidic isomer, readily losing HBr to form 4-quinolizone even under mild conditions . 2-Hydroxyquinolizinium: Moderately acidic, requiring stronger bases (e.g., K₂CO₃) for deprotonation to 2-quinolizone .

- Reactivity: this compound: Behaves as a weak phenol, participating in coupling reactions with diazonium salts. Its quinolizone form shows nucleophilic reactivity akin to 2-pyridone . 4-Quinolizone: Highly stable due to aromatic resonance stabilization, making it less reactive than 2-quinolizone .

Table 1: Comparative Properties of Hydroxyquinolizinium Isomers

Comparison with 8-Hydroxyquinoline

8-Hydroxyquinoline (oxine) is a widely used chelating agent with a hydroxyl group at the 8-position of a quinoline ring. Unlike this compound, oxine is neutral and forms stable complexes with metal ions (e.g., Al³⁺, Fe³⁺) . Key differences include:

- Acidity: Oxine has a pKa of ~9.9, slightly lower than this compound, reflecting weaker acidity .

- Applications: Oxine is utilized in analytical chemistry and supramolecular assembly, whereas this compound derivatives are explored for their zwitterionic behavior in organic synthesis .

Substituent Effects in Related Compounds

Substituents at the 2-position of dihydroimidazoquinolines significantly alter physical and chemical properties. For example:

- 2-Hydroxymethyl- : Melting point = 103°C, similar to 2-hydroxy derivatives .

- 2-Mercapto- : Higher nucleophilicity due to the thiol group, enabling metal coordination .

Table 2: Substituent Effects in 2-Substituted Dihydroimidazoquinolines

| Substituent | Melting Point (°C) | Notable Reactivity | Reference |

|---|---|---|---|

| 2-Hydroxy- | 103 | Phenolic coupling | |

| 2-Mercapto- | 99 | Thiol-metal interactions | |

| 2-Methyl- | 96 | Steric hindrance effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。